2-Chloro-3-fluoro-5-hydroxypyridine
Overview
Description
2-Chloro-3-fluoro-5-hydroxypyridine is a halogenated pyridine derivative characterized by the presence of chlorine, fluorine, and hydroxyl groups on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine or its derivatives using chlorine and fluorine sources under controlled conditions.
Direct Fluorination: Direct fluorination of pyridine derivatives using reagents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3) can also be employed.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and hydroxylation reactions under optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced catalysts are often used to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding N-oxide.
Reduction: Reduction reactions can be used to remove the halogen atoms, leading to the formation of simpler pyridine derivatives.
Substitution: Substitution reactions at the halogenated positions can introduce various functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles under different solvent and temperature conditions
Major Products Formed:
N-oxides, reduced pyridines, substituted pyridines with different functional groups
Scientific Research Applications
2-Chloro-3-fluoro-5-hydroxypyridine finds applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-3-fluoro-5-hydroxypyridine exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Chloro-3-fluoropyridine
3-Chloro-2-fluoropyridine
5-Chloro-3-fluoropyridine
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields
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Properties
IUPAC Name |
6-chloro-5-fluoropyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHUGRIKMHCJLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654157 | |
Record name | 6-Chloro-5-fluoropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870062-76-3 | |
Record name | 6-Chloro-5-fluoropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-fluoro-5-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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